rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride: is a bicyclic compound that features an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.
Introduction of functional groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as amination and carboxylation.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes: Modulating enzyme activity by acting as an inhibitor or activator.
Receptor interaction: Binding to receptors and influencing signal transduction pathways.
Pathway modulation: Affecting metabolic or signaling pathways through its chemical properties.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-6-carboxylic acid
- rac-(1R,5S,6R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-6-carboxylic acid methyl ester
Uniqueness
rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
2648901-76-0 |
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Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(1S,5R,6S)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-3-1-2-6(5-9)4-7(9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H/t6-,7+,9+;/m0./s1 |
InChI Key |
SHZSTIXXPVWIPT-XMCAPODCSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]([C@@](C1)(C2)N)C(=O)O.Cl |
Canonical SMILES |
C1CC2CC(C(C1)(C2)N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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